![molecular formula C20H21NO2 B12530895 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide CAS No. 652964-99-3](/img/structure/B12530895.png)
4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide is an organic compound that features a biphenyl group attached to a butenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Butenamide Group: The biphenyl group is then reacted with a butenamide derivative under specific conditions to form the final compound. This step may involve the use of reagents such as tert-butylamine and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
4-Biphenylcarboxylic Acid: A derivative of biphenyl with a carboxylic acid group.
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: A fluorinated derivative of biphenyl carboxylic acid.
Uniqueness
This detailed article provides a comprehensive overview of 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
652964-99-3 |
|---|---|
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-tert-butyl-4-oxo-4-(4-phenylphenyl)but-2-enamide |
InChI |
InChI=1S/C20H21NO2/c1-20(2,3)21-19(23)14-13-18(22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,21,23) |
Clé InChI |
BVFVDFANANUFHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


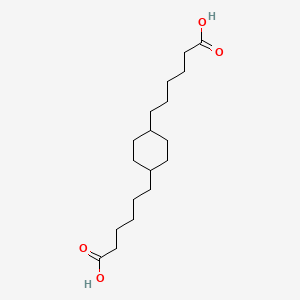

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
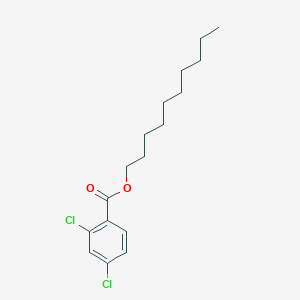
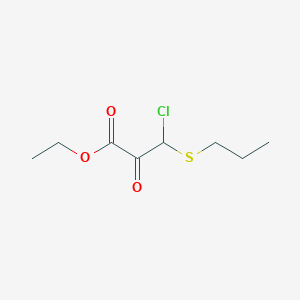
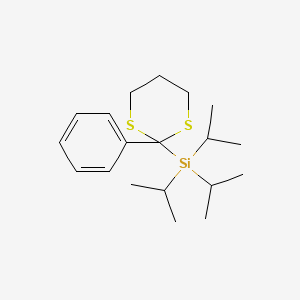
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
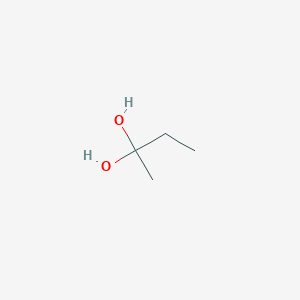
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
